molecular formula C24H23N3O4S B2386678 N1-(2-methoxybenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide CAS No. 899983-40-5

N1-(2-methoxybenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide

Cat. No.: B2386678
CAS No.: 899983-40-5
M. Wt: 449.53
InChI Key: PMSKPTHNHODPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-methoxybenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research has demonstrated various methods and reactions involving compounds structurally related to N1-(2-methoxybenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide. For instance, studies on cyclisation and rearrangement of benzylamino-nitriles to produce tetrahydroisoquinoline derivatives highlight the potential utility of such compounds in synthetic organic chemistry. These processes often involve spiro-cyclisation and rearrangement to form complex heterocyclic structures, which are valuable in synthesizing pharmaceuticals and natural products (Harcourt, Taylor, & Waigh, 1978).

Medicinal Chemistry and Drug Design

Compounds with the tetrahydroquinoline moiety, similar to this compound, have shown relevance in medicinal chemistry. The conjugate addition of lithium derivatives to α,β-unsaturated esters, yielding β-amino esters with high diastereoselectivity, underscores the synthetic utility of these compounds in the asymmetric synthesis of biologically active molecules, including alkaloids like (R)-(-)-angustureine (Bentley, Davies, Lee, Roberts, & Thomson, 2011).

Material Science

In the realm of material science, the structural components resembling this compound contribute to the development of novel materials. For example, the synthesis and characterization of mono- and dinuclear Ni(II) complexes from quinazoline-type ligands have been explored for their spectroscopic, electrochemical, thermal, and antimicrobial properties. These studies provide insights into the potential use of such compounds in creating materials with specific functional attributes (Chai, Zhang, Tang, Zhang, & Zhang, 2017).

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-31-20-8-3-2-6-17(20)15-25-22(28)23(29)26-18-10-11-19-16(14-18)7-4-12-27(19)24(30)21-9-5-13-32-21/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSKPTHNHODPEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.